JG-2016

HAT1 inhibition enzymatic potency structure-activity relationship

JG-2016 (CAS 2887480-87-5) is a synthetic small-molecule inhibitor of histone acetyltransferase 1 (HAT1), a central regulator of chromatin synthesis that acetylates nascent histone H4. Discovered through a high-throughput acetyl-click screening platform and subsequent medicinal chemistry optimization of over 70 riboflavin analogs, JG-2016 represents the first reported small-molecule inhibitor of the HAT1 enzyme complex.

Molecular Formula C18H21ClN4O3
Molecular Weight 376.8 g/mol
Cat. No. B12377757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJG-2016
Molecular FormulaC18H21ClN4O3
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1Cl)N=C3C(=O)NC(=O)N=C3N2CCOCC(C)C
InChIInChI=1S/C18H21ClN4O3/c1-4-11-7-14-13(8-12(11)19)20-15-16(21-18(25)22-17(15)24)23(14)5-6-26-9-10(2)3/h7-8,10H,4-6,9H2,1-3H3,(H,22,24,25)
InChIKeyIOHJEWFKBRNJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

JG-2016: A First-in-Class Small-Molecule Histone Acetyltransferase 1 (HAT1) Inhibitor for Cancer Research Procurement


JG-2016 (CAS 2887480-87-5) is a synthetic small-molecule inhibitor of histone acetyltransferase 1 (HAT1), a central regulator of chromatin synthesis that acetylates nascent histone H4 [1]. Discovered through a high-throughput acetyl-click screening platform and subsequent medicinal chemistry optimization of over 70 riboflavin analogs, JG-2016 represents the first reported small-molecule inhibitor of the HAT1 enzyme complex [1]. It features an isoalloxazine core with a 1-ethoxy-2-methyl-propane sidechain at the amino-10 position, competing with the acetyl-CoA cofactor rather than the histone substrate [1]. JG-2016 demonstrates relative specificity for HAT1 over other acetyltransferases, suppresses human cancer cell line growth, impairs enzymatic activity in cellulo, and interferes with tumor growth in vivo [1].

Why JG-2016 Cannot Be Replaced by Other HAT or Epigenetic Inhibitors in HAT1-Targeted Studies


HAT1 remains a pharmacologically under-explored target, with no other small-molecule inhibitors reported to selectively engage the HAT1:Rbap46 complex prior to JG-2016 [1]. Widely used epigenetic probes such as CBP/p300 inhibitors (e.g., A-485) or KAT6A/B inhibitors show no activity against HAT1, as the HAT1 acetyl-click assay demonstrated that lysyl-CoA, a validated bi-substrate inhibitor of CBP/p300, had no inhibitory activity toward HAT1/Rbap46 [1]. Furthermore, even close structural analogs within the riboflavin-derived series—such as the original hit NSC-42186—exhibit 2- to 4-fold weaker enzymatic potency, underscoring that subtle sidechain modifications produce quantifiable differences in HAT1 inhibition [1]. Generic substitution therefore risks loss of target engagement, confounding experimental interpretation, and invalidating cross-study comparisons.

JG-2016 Product-Specific Quantitative Evidence: Head-to-Head Comparisons and Selectivity Profiling


JG-2016 vs. NSC-42186: 2- to 4-Fold Improvement in HAT1 Enzymatic IC50

JG-2016 demonstrates a 2- to 4-fold improvement in HAT1 enzymatic inhibition potency compared to the original screening hit NSC-42186. In the HAT1 acetyl-click assay utilizing the full-length human HAT1:Rbap46 complex, JG-2016 achieved an IC50 of 14.8 μM (95% CI: 9.6–22.9 μM) [1], whereas NSC-42186 exhibited an IC50 of 60.5 μM (95% CI: 20–115 μM) [1]. This improvement was driven by replacement of the 7,8-di-chloro substitutions on the isoalloxazine core with an optimized 1-ethoxy-2-methyl-propane sidechain at the amino-10 position [1].

HAT1 inhibition enzymatic potency structure-activity relationship

JG-2016 Selectivity Profiling Against Seven Non-HAT1 Acetyltransferases

JG-2016 exhibits relative specificity for HAT1 over a panel of seven other acetyltransferases. Against KAT2A (GCN5) and PCAF, JG-2016 shows no detectable inhibitory activity . Against KAT5, KAT6B, and KAT7, IC50 values exceed 100 μM, 100 μM, and 84.82 μM respectively . Against CBP and p300, IC50 values are 90.41 μM and 74.25 μM respectively . This translates to a selectivity window of ≥5.7-fold for the closest off-target (KAT7, IC50 = 84.82 μM) and >6.8-fold for KAT5 and KAT6B relative to the HAT1 IC50 of 14.8 μM, with complete selectivity over KAT2A and PCAF.

selectivity acetyltransferase panel off-target profiling

JG-2016 Cellular Anti-Proliferative Activity: Differential Potency Across Cancer Cell Lineages

JG-2016 suppresses cancer cell growth with lineage-dependent potency. In a resazurin-based cell viability assay, EC50 values were 1.9 μM in A549 lung adenocarcinoma cells, 10.4 μM in HCC1806 triple-negative breast cancer cells, and 29.8 μM in HCC1937 breast cancer cells . The 15.7-fold differential between A549 (most sensitive) and HCC1937 (least sensitive) suggests cancer lineage-specific HAT1 dependency. Notably, the A549 EC50 (1.9 μM) is approximately 7.8-fold below the enzymatic IC50 (14.8 μM), indicating potential active cellular uptake or accumulation of JG-2016 in certain cancer cell types .

cancer cell line panel anti-proliferative activity EC50

JG-2016 In Vivo Tumor Growth Suppression in A549 Xenograft Model

JG-2016 significantly suppresses tumor growth in an A549 lung adenocarcinoma mouse xenograft model. Intraperitoneal administration at 50–100 mg/kg once every three days impaired HAT1-dependent acetylation in tumor tissue and reduced tumor growth with minimal toxicity . JG-2016 reduced intratumoral H4K12 acetylation in a dose-dependent manner, confirming on-target pharmacodynamic engagement in vivo . In contrast, the original hit compound NSC-42186 was not advanced to in vivo studies, and other riboflavin analogs such as roseoflavin lacked HAT1 enzymatic activity despite cellular effects [1], making JG-2016 the only compound in this chemical series with validated in vivo target engagement and anti-tumor activity.

in vivo efficacy xenograft tumor growth inhibition pharmacodynamics

JG-2016 Binding Affinity to HAT1:Rbap46 Complex: KD Confirms Direct Target Engagement

JG-2016 binds directly to the HAT1:Rbap46 complex with a KD of 22.5 μM . This binding affinity, measured independently of the enzymatic assay, corroborates the IC50 value (14.8 μM) and confirms that JG-2016 exerts its inhibitory effect through direct physical interaction with the target complex rather than through non-specific or assay-dependent mechanisms. By comparison, the bi-substrate inhibitor H4K12-CoA binds with an IC50 of approximately 1 μM but is a peptide-competitive tool reagent unsuitable for cellular studies due to limited membrane permeability [1]. JG-2016's cofactor-competitive mechanism (>83% probability of competitive inhibition with acetyl-CoA) [1] further distinguishes it from substrate-competitive probes.

binding affinity KD target engagement biophysical characterization

JG-2016 Cellular Target Engagement: Reduction of H4K5 and H4K12 Acetylation in Mammary Epithelial Cells

JG-2016 demonstrates on-target cellular activity by reducing acetylation of both H4K5 and H4K12—the native di-acetylation sites of HAT1—in hTert-HME1 human mammary epithelial cells at 20 μM . This dual-site reduction confirms that JG-2016 engages HAT1 in a cellular context and impairs its canonical enzymatic function. By contrast, the riboflavin analog roseoflavin showed strong cell growth inhibition but was inactive in HAT1 enzymatic assays [1], illustrating that cellular growth suppression alone is an unreliable proxy for HAT1 target engagement. JG-2016 was identified as having the most optimized combination of cellular EC50 and enzymatic IC50 among all analogs tested [1].

cellular pharmacodynamics histone acetylation target engagement biomarker

High-Impact Application Scenarios for JG-2016 in Academic and Industrial Research


HAT1 Target Validation and Dependency Mapping Across Cancer Lineages

JG-2016 enables rigorous HAT1 target validation studies in cancer biology. Its defined selectivity window (≥5.7-fold over KAT7, complete selectivity over KAT2A/PCAF) [1] allows researchers to attribute anti-proliferative phenotypes specifically to HAT1 inhibition. The differential EC50 values across cell lines (1.9–29.8 μM) can be used to stratify cancer types by HAT1 dependency, with A549 lung adenocarcinoma serving as the high-sensitivity model and HCC1937 breast cancer as a low-sensitivity comparator. The cellular pharmacodynamic biomarker of H4K5/H4K12 acetylation reduction [1] provides a direct readout for confirming on-target activity in any cell line of interest.

In Vivo Preclinical Proof-of-Concept Studies for HAT1-Dependent Cancers

JG-2016 is the only small-molecule HAT1 inhibitor validated in animal models, making it the essential starting point for in vivo pharmacology studies targeting this pathway. The established dosing regimen (50–100 mg/kg i.p., every three days) with demonstrated tumor growth suppression and minimal toxicity in A549 xenografts [1] provides a reproducible protocol. Intratumoral H4K12 acetylation reduction serves as a dose-dependent pharmacodynamic biomarker [1], enabling PK/PD correlation. Researchers can benchmark novel HAT1-targeting strategies against JG-2016's established in vivo profile.

Mechanistic Studies of HAT1 Acetyl-CoA Competition and Chromatin Biology

JG-2016's cofactor-competitive mechanism (>83% probability of competitive inhibition with acetyl-CoA, >99% probability of non-competitive inhibition with peptide substrate) [1] makes it a unique tool for dissecting the role of acetyl-CoA availability in HAT1-mediated chromatin synthesis. Unlike substrate-competitive probes such as H4K12-CoA, JG-2016 is cell-permeable and can be used to study the interplay between cellular metabolism (acetyl-CoA pools) and histone acetylation dynamics. Its validation as a non-PAINS compound (no assay interference confirmed via standard curve controls) [1] ensures reliable data in fluorescence-based assays.

Chemical Biology Tool for Epigenetic Inhibitor Selectivity Profiling

JG-2016 fills a critical gap in epigenetic probe panels as the only commercially available HAT1-selective inhibitor. Current panels include inhibitors of CBP/p300 (e.g., A-485), KAT6A/B, and other HATs, but lack HAT1 coverage [1]. Including JG-2016 in selectivity screening panels enables comprehensive acetyltransferase target deconvolution. Its inactivity against KAT2A and PCAF [1] allows multiplexed experimental designs where HAT1-specific effects can be isolated from broader KAT family inhibition. The compound's commercial availability from multiple vendors with documented purity (>98%) and stability data supports reproducible cross-laboratory studies.

Technical Documentation Hub

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37 linked technical documents
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